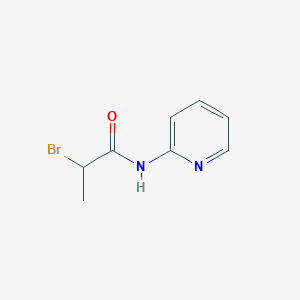

2-Bromo-N-2-pyridinylpropanamide

Description

Contextualization of Pyridinyl Amide Scaffolds in Organic Chemistry

Pyridinyl amide scaffolds are structural motifs of considerable importance in the realm of organic chemistry, particularly in the design and synthesis of biologically active molecules. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in numerous natural products and pharmaceuticals. researchgate.netnih.gov Its presence can influence a molecule's polarity, basicity, and ability to engage in hydrogen bonding, all of which are critical for its interaction with biological targets. nih.gov

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is another fundamental component of many biologically relevant molecules, including peptides and proteins. acs.org The combination of a pyridine ring and an amide linkage in pyridinyl amide scaffolds creates a versatile platform for the development of new compounds with a wide range of potential applications. Researchers have explored these scaffolds in the development of agents with anti-inflammatory and other therapeutic properties. researchgate.net

Significance of Brominated Organic Compounds in Synthetic and Mechanistic Studies

Brominated organic compounds play a pivotal role in synthetic and mechanistic studies within organic chemistry. The introduction of a bromine atom into an organic molecule, a process known as bromination, is a fundamental transformation that provides a versatile handle for further chemical modifications. hud.ac.uknih.gov The carbon-bromine bond can be readily cleaved and replaced with other functional groups through various reactions, such as nucleophilic substitution and cross-coupling reactions. researchgate.net

This reactivity makes brominated compounds valuable intermediates in the synthesis of more complex molecules. fiveable.me Furthermore, the bromine atom can influence the electronic properties and reactivity of a molecule, making brominated compounds useful tools for studying reaction mechanisms and for tuning the properties of materials. acs.org The use of bromo-organic compounds is widespread, from the synthesis of pharmaceuticals and agrochemicals to the development of new materials. researchgate.netacs.org

Overview of N-Pyridinylpropanamide Derivatives in Academic Literature

While specific research on 2-Bromo-N-2-pyridinylpropanamide is limited, the broader class of N-pyridinylpropanamide derivatives has been a subject of investigation in academic literature. These studies often focus on the synthesis of these compounds and the evaluation of their potential biological activities. For instance, various N-pyridinyl and N-pyridinylmethyl indole-3-alkanamides have been synthesized and investigated for their anti-inflammatory properties. researchgate.net These studies highlight the potential of the N-pyridinylpropanamide core structure as a pharmacophore for the development of new therapeutic agents.

The following table provides a comparative look at the chemical properties of closely related compounds, illustrating the general characteristics of this class of molecules. Due to the lack of specific experimental data for this compound, the data for related structures is presented to provide a contextual understanding.

| Property | 2-Bromo-N-phenylpropanamide nih.gov | 2-bromo-N-(2-methylphenyl)propanamide nih.gov | 2-bromo-N,2-dimethyl-propanamide chemicalbook.com |

| Molecular Formula | C9H10BrNO | C10H12BrNO | C5H10BrNO |

| Molecular Weight | 228.09 g/mol | 242.12 g/mol | 180.04 g/mol |

| CAS Number | 42308-20-3 | 19397-79-6 | 69959-88-2 |

Note: This data is for comparative purposes and does not represent the exact values for this compound.

Research Gaps and Motivations for Investigating this compound

A comprehensive review of the current academic literature reveals a significant research gap concerning the specific compound this compound. While the constituent parts of the molecule—the pyridinyl amide scaffold and the bromo-propanamide moiety—are well-established in chemical research, their specific combination in this arrangement has not been extensively studied.

This lack of dedicated research presents a clear motivation for further investigation. The unique combination of a brominated chiral center and a pyridinyl amide group suggests several avenues for exploration:

Novel Synthetic Methodologies: The development of efficient and stereoselective synthetic routes to this compound would be a valuable contribution to synthetic organic chemistry.

Exploration of Biological Activity: Given the known biological activities of related pyridinyl amide and brominated compounds, a thorough investigation into the pharmacological properties of this compound is warranted. This could include screening for anti-inflammatory, antimicrobial, or anticancer activities.

Application in Medicinal Chemistry: The bromine atom provides a reactive site for the facile introduction of other functional groups, making this compound a potentially valuable building block for the synthesis of libraries of new compounds for drug discovery programs.

Mechanistic Studies: The compound could serve as a probe to study the mechanisms of enzymatic or chemical reactions involving amide bond formation or cleavage in the presence of a heterocyclic system.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-6(9)8(12)11-7-4-2-3-5-10-7/h2-6H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOKFOHYVATACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483487 | |

| Record name | 2-Bromo-N-(pyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59281-37-7 | |

| Record name | 2-Bromo-N-(pyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo N 2 Pyridinylpropanamide

Retrosynthetic Analysis of the 2-Bromo-N-2-pyridinylpropanamide Molecular Architecture

A retrosynthetic analysis of this compound logically disconnects the molecule at the amide bond. This primary disconnection points to two key precursors: 2-aminopyridine (B139424) and a derivative of 2-bromopropionic acid. The formation of the amide linkage is a standard transformation in organic synthesis, suggesting that the final step would likely involve the coupling of these two fragments.

The 2-aminopyridine fragment is a commercially available starting material. The second precursor, an activated form of 2-bromopropionic acid, such as 2-bromopropionyl chloride, can be synthesized from 2-bromopropionic acid itself. This straightforward retrosynthetic pathway allows for a convergent synthesis, where the two main building blocks are prepared separately and then combined.

Precursor Synthesis and Functionalization

The successful synthesis of this compound relies on the efficient preparation of its precursors.

Synthesis of 2-Aminopyridine and its Derivatives

2-Aminopyridine is a crucial building block and is often produced industrially via the Chichibabin reaction, which involves the reaction of pyridine (B92270) with sodium amide. wikipedia.org For laboratory-scale syntheses and the creation of derivatives, several methods are available:

Nucleophilic Substitution: 2-halopyridines can react with amines to yield 2-aminopyridine derivatives. These reactions, particularly with less reactive halopyridines like 2-chloropyridines, may require high temperatures, high pressures, or the use of transition metal catalysts such as palladium or copper. acs.orgscielo.br

From Pyridine-N-Oxides: A milder alternative involves the activation of pyridine-N-oxides. Treatment with an activating agent like PyBroP enhances the electrophilicity at the 2-position, facilitating nucleophilic attack by an amine. acs.org

Multicomponent Reactions: Efficient, one-pot multicomponent reactions can produce a variety of substituted 2-aminopyridines from precursors like enaminones, malononitrile, and primary amines under solvent-free conditions. nih.gov

From 2-Mercaptopyridine (B119420): Alkylation of 2-mercaptopyridine followed by reaction with amines provides a route to 2-aminopyridines under mild conditions. nih.gov

The choice of method depends on the desired substitution pattern on the pyridine ring and the scale of the reaction.

Preparation of α-Bromopropionic Acid Derivatives

The acylating agent, typically an activated form of 2-bromopropionic acid, is the second key precursor. 2-Bromopropionyl chloride is a common choice for this role due to its high reactivity.

The synthesis of 2-bromopropionyl chloride can be achieved through several methods:

From 2-Bromopropionic Acid: The most direct method is the reaction of 2-bromopropionic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ontosight.ailookchem.com

From Propionic Acid: A one-pot synthesis can be performed starting from propionic acid. The process involves reaction with thionyl chloride, followed by bromination using bromine and a catalyst like red phosphorus. google.com

Similarly, 2-bromopropionyl bromide can be prepared by treating dry propionic acid with bromine in the presence of red phosphorus. prepchem.com

Strategies for Halogenation of Pyridine Ring Systems for Analogous Compounds

To synthesize analogs of the target compound with halogenation on the pyridine ring, direct halogenation of the 2-aminopyridine precursor is a potential route. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions (positions 3 and 5). However, this reaction can sometimes lead to a mixture of products or over-halogenation.

Alternatively, a more controlled approach involves using a pre-halogenated pyridine derivative as the starting material for the synthesis of the corresponding halogenated 2-aminopyridine. For instance, starting with a 2,5-dihalopyridine and selectively substituting one of the halogens with an amino group can provide a specific isomer.

Amidation Reactions for N-2-pyridinylpropanamide Linkage Formation

The final and crucial step in the synthesis is the formation of the amide bond between the 2-aminopyridine core and the 2-bromopropionyl moiety.

Classical Amidation Coupling Methods (e.g., Acid Halide, Coupling Reagents)

The formation of the amide bond is one of the most common transformations in medicinal chemistry. hepatochem.com

Acid Halide Method: The most straightforward approach is the reaction of 2-aminopyridine with 2-bromopropionyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. The high reactivity of the acid chloride ensures a rapid reaction.

Coupling Reagents: When using 2-bromopropionic acid directly, a coupling reagent is necessary to activate the carboxylic acid. hepatochem.comnumberanalytics.com A wide array of such reagents has been developed. luxembourg-bio.comrsc.org

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are commonly used. luxembourg-bio.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To improve yields and reduce side reactions like epimerization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com

Other Coupling Reagents: A vast number of other coupling reagents are available, including phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU). The choice of reagent can be critical, especially for challenging substrates. luxembourg-bio.com Boron-based catalysts have also been explored for the amidation of 2-aminopyridine. researchgate.net

Below is a table summarizing common coupling reagents used in amide bond formation.

| Coupling Reagent Class | Examples | Additives | Byproducts |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOSu | Ureas |

| Phosphonium Salts | PyBOP, PyAOP | - | Phosphine (B1218219) oxides |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | - | Tetramethylurea |

| Silanes | Diphenylsilane | DIPEA, DMAP | Siloxane |

The selection of the amidation method depends on factors such as substrate compatibility, desired purity, and the scale of the reaction. For the synthesis of this compound, the acid chloride method is often preferred for its simplicity and efficiency.

Optimized Conditions for Selective Amide Bond Formation

The formation of the amide bond in this compound is a critical step in its synthesis. This is typically achieved by reacting a derivative of 2-bromopropanoic acid with 2-aminopyridine. The most common method involves the use of an activated carboxylic acid species, such as an acyl chloride, to facilitate the reaction with the amine.

The reaction of 2-bromopropanoyl chloride with 2-aminopyridine in the presence of a non-nucleophilic base is a standard procedure. The base is crucial for neutralizing the hydrogen chloride that is generated during the reaction, thus driving the equilibrium towards the product. The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being preferred to avoid side reactions.

Key factors influencing the yield and purity of the product include the reaction temperature and the rate of addition of the acyl chloride. Maintaining a low temperature, typically between 0°C and room temperature, helps to control the exothermic nature of the reaction and minimize the formation of by-products. Slow, dropwise addition of the acyl chloride to the solution of 2-aminopyridine and the base is also recommended.

Alternative methods for amide bond formation include the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid directly, allowing for a one-pot reaction with 2-aminopyridine. While these methods can be effective, they may require more complex purification procedures to remove the carbodiimide (B86325) by-products.

Table 1: Optimized Conditions for Amide Bond Formation

| Parameter | Condition |

|---|---|

| Reactants | 2-Bromopropanoyl chloride, 2-Aminopyridine |

| Base | Triethylamine (TEA) or Pyridine |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Reaction Time | 1-4 hours |

| Work-up | Aqueous wash followed by extraction and chromatography |

Stereoselective Approaches to this compound Synthesis

The synthesis of stereochemically pure this compound is of significant interest, particularly for applications where specific enantiomers or diastereomers are required. This can be achieved through various stereoselective strategies, including enantioselective bromination and the use of chiral auxiliaries.

Enantioselective Bromination Techniques

Enantioselective bromination of a suitable precursor is a direct approach to obtaining chiral this compound. This can be accomplished by using a chiral brominating agent or a catalyst that can induce stereoselectivity. For instance, the use of N-bromosuccinimide (NBS) in the presence of a chiral catalyst, such as a proline derivative or a chiral Lewis acid, can lead to the formation of one enantiomer in excess.

The reaction conditions for enantioselective bromination are critical for achieving high enantiomeric excess (ee). The choice of solvent, temperature, and catalyst loading all play a significant role. Non-polar solvents are often preferred to enhance the interaction between the substrate and the chiral catalyst.

Table 2: Enantioselective Bromination Conditions

| Parameter | Condition |

|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Catalyst | Chiral Proline Derivatives or Chiral Lewis Acids |

| Solvent | Non-polar aprotic solvents (e.g., Toluene, Hexane) |

| Temperature | -78°C to 0°C |

| Enantiomeric Excess | Variable, dependent on catalyst and conditions |

Diastereoselective Synthesis through Chiral Auxiliary Strategies

An alternative approach to stereoselective synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. In the synthesis of this compound, a chiral auxiliary can be attached to the propanoic acid backbone before the bromination step.

Common chiral auxiliaries include Evans' oxazolidinones and Oppolzer's sultams. The chiral auxiliary is first acylated with propanoyl chloride, and the resulting chiral imide is then brominated. The bulky chiral auxiliary shields one face of the molecule, leading to the preferential formation of one diastereomer. The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched 2-bromopropanoic acid, which can be subsequently coupled with 2-aminopyridine.

Table 3: Diastereoselective Synthesis using Chiral Auxiliaries

| Step | Reagents and Conditions |

|---|---|

| 1. Acylation | Chiral auxiliary, Propanoyl chloride, Base (e.g., n-BuLi) |

| 2. Bromination | N-Bromosuccinimide (NBS) or other electrophilic bromine source |

| 3. Cleavage | LiOH/H2O2 or other methods to remove the auxiliary |

| 4. Amide Formation | Resulting 2-bromopropanoic acid, 2-Aminopyridine, Coupling agent |

Post-Synthetic Modifications and Derivatization Strategies

Once this compound has been synthesized, it can be further modified to create a variety of derivatives. The bromine atom is a versatile functional group that can participate in a range of chemical transformations, allowing for the introduction of diverse substituents.

Nucleophilic substitution reactions are a common strategy for derivatizing this compound. The bromine atom can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups at the 2-position of the propanamide chain. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide that is formed.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can also be used to form new carbon-carbon bonds at the bromine-bearing carbon. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, providing access to a wide range of structurally diverse derivatives.

The pyridinyl nitrogen atom can also be a site for derivatization. For example, it can be N-oxidized or alkylated to modify the electronic properties and solubility of the molecule. These post-synthetic modifications can be used to fine-tune the properties of this compound for specific applications.

Table 4: Post-Synthetic Modification Strategies

| Reaction Type | Reagents | Potential Products |

|---|---|---|

| Nucleophilic Substitution | Amines, Alcohols, Thiols | 2-Amino-, 2-Alkoxy-, 2-Thio-N-2-pyridinylpropanamides |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | 2-Aryl-N-2-pyridinylpropanamides |

| Heck Coupling | Alkenes, Pd catalyst, Base | 2-Alkenyl-N-2-pyridinylpropanamides |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | 2-Alkynyl-N-2-pyridinylpropanamides |

| N-Oxidation | m-CPBA or other oxidizing agents | 2-Bromo-N-(1-oxido-2-pyridinyl)propanamide |

Spectroscopic Data for this compound Currently Unavailable

A comprehensive search for advanced spectroscopic data on the chemical compound this compound has yielded no specific experimental results for its detailed characterization. Extensive searches for Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectra, as well as Potential Energy Distribution (PED) analysis for this particular compound, have not located the necessary data to fulfill the requested detailed article.

The inquiry sought an in-depth analysis of this compound, structured around specific spectroscopic techniques. This included the identification of characteristic vibrational modes through FT-IR and FT-Raman spectroscopy, the assignment of these vibrations using PED analysis, and the confirmation of the molecular structure through 1H and 13C NMR chemical shift assignments and spin-spin coupling analysis.

While information on related compounds, such as 2-Bromo-N-phenylpropanamide and 2-bromo-N-(2-methylphenyl)propanamide, is accessible, this information is not transferable to the pyridinyl derivative due to the significant structural and electronic differences a pyridine ring introduces compared to a phenyl or tolyl group. Such a substitution would lead to distinct spectroscopic signatures.

Consequently, without any available experimental or theoretical spectroscopic data for this compound, it is not possible to generate the scientifically accurate and detailed article as outlined. The required data tables for vibrational frequencies, NMR chemical shifts, and coupling constants, which are central to the requested content, cannot be created. Further research or experimental analysis would be required to produce the specific data needed for this topic.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo N 2 Pyridinylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information about the molecular structure of 2-Bromo-N-2-pyridinylpropanamide by revealing through-bond and through-space correlations between nuclei. Techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity of the molecule. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). youtube.comsdsu.edu For this compound, the following correlations would be expected:

A cross-peak between the methine proton (-CH(Br)-) and the three protons of the adjacent methyl group (-CH₃).

Cross-peaks between adjacent protons on the pyridine (B92270) ring, revealing their connectivity and substitution pattern. For the 2-pyridinyl group, one would expect to see correlations between H3-H4, H4-H5, and H5-H6 protons, allowing for sequential assignment around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is a powerful tool for assigning carbon signals based on their known proton assignments. In the HSQC spectrum of this compound, one would observe:

A correlation between the methyl protons and the methyl carbon.

A correlation between the methine proton and the carbon to which the bromine is attached (-CH(Br)-).

Correlations for each aromatic proton on the pyridine ring to its respective carbon atom.

Correlation from the amide proton (N-H) to the carbonyl carbon (C=O) and the C2 carbon of the pyridine ring.

Correlations from the methine proton (-CH(Br)-) to both the carbonyl carbon and the methyl carbon.

Correlations from the methyl protons to the methine carbon and the carbonyl carbon.

Correlations from the pyridine protons (e.g., H6) to adjacent and geminal carbons within the ring (e.g., C2, C4, C5), confirming the substitution pattern.

Together, these 2D NMR techniques provide a detailed map of the molecular framework, confirming the propanamide structure, the position of the bromine atom, and its linkage to the 2-pyridinyl group.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Electronic Transitions and Maximum Absorption Wavelength (λmax) Determination

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu The absorption spectrum is characteristic of the chromophores present in the molecule. The principal chromophores in this compound are the pyridine ring and the amide group (-C=O)NH-).

The expected electronic transitions include:

π → π* transitions: These high-energy transitions occur within the conjugated π-system of the pyridine ring. They are typically characterized by high molar absorptivity (ε). The conjugation of the amide nitrogen's lone pair with the pyridine ring can influence the energy of these transitions. msu.edu

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to an anti-bonding π* orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. vscht.cz

The maximum absorption wavelength (λmax) is determined by the specific energy of these electronic transitions. For this compound, multiple absorption bands would be expected. While specific experimental data is not available in the reviewed literature, the λmax can be estimated based on related structures like pyridine and its derivatives. researchgate.netbendola.com The substitution on the pyridine ring by the bromo-propanamide group would be expected to cause a shift in the absorption maxima compared to unsubstituted pyridine.

Table 1: Expected Electronic Transitions and Absorption Regions for this compound

| Chromophore | Electronic Transition | Expected Wavelength (λmax) Region |

|---|---|---|

| Pyridine Ring | π → π* | ~200-270 nm |

Solvent Effects on Electronic Spectra (Solvatochromism)

Solvatochromism refers to the shift in the position of an absorption band (λmax) when the polarity of the solvent is changed. vscht.cz This effect arises from differential solvation of the ground and excited states of the molecule.

Hypsochromic Shift (Blue Shift): An increase in solvent polarity often leads to a hypsochromic shift (shift to shorter wavelength) for n → π* transitions. This is because polar solvents can stabilize the non-bonding electrons in the ground state, for instance, through hydrogen bonding with the carbonyl oxygen or the pyridine nitrogen. This stabilization increases the energy gap for the transition.

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity typically causes a bathochromic shift (shift to longer wavelength). This occurs because the excited state is often more polar than the ground state and is thus more stabilized by polar solvents, which reduces the energy gap for the transition. vscht.cz

Given the presence of the polar amide group and the pyridine ring, this compound is expected to exhibit significant solvatochromism. Changing the solvent from non-polar (e.g., hexane) to polar protic (e.g., ethanol (B145695) or water) would likely result in a blue shift of the n → π* band and a red shift of the π → π* bands.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the precise molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern.

For this compound (C₈H₉BrN₂O), the exact molecular weight can be calculated using the masses of the most abundant isotopes. A key feature in the mass spectrum of this compound would be the isotopic signature of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.infodocbrown.info This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.

Fragmentation Pattern: Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Based on the structure of this compound, several fragmentation pathways are plausible:

Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical, resulting in a prominent fragment at [M-Br]⁺.

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is common.

Cleavage between the carbonyl carbon and the CH(Br) group can lead to the formation of the pyridinylamino-carbonyl ion, [C₅H₄N-NH-CO]⁺.

Cleavage of the amide C-N bond can result in the formation of an acylium ion, [CH₃-CH(Br)-CO]⁺, and the 2-aminopyridine (B139424) radical.

Pyridine Ring Fragmentation: The pyridinyl moiety itself can be a stable fragment ion, [C₅H₅N]⁺, or part of a larger fragment like [C₅H₄N-NH₂]⁺.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Proposed Fragment | Formula | m/z (for ⁷⁹Br / ⁸¹Br) |

|---|---|---|

| Molecular Ion | [C₈H₉BrN₂O]⁺ | 228 / 230 |

| Loss of Bromine | [C₈H₉N₂O]⁺ | 149 |

| Acylium Ion | [C₃H₄BrO]⁺ | 135 / 137 |

| 2-Aminopyridine Cation | [C₅H₆N₂]⁺ | 94 |

This predicted pattern, especially the characteristic bromine isotope peaks and the logical neutral losses, would be used to confirm the identity and structure of this compound in an experimental setting.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| 2-Aminopyridine |

| Hexane |

| Ethanol |

Quantum Chemical Computations and Theoretical Investigations of 2 Bromo N 2 Pyridinylpropanamide

Density Functional Theory (DFT) Based Computational Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. arxiv.org It offers a balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like 2-Bromo-N-2-pyridinylpropanamide.

Geometry Optimization and Conformational Energy Landscapes (PES)

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface (PES). wu.ac.thnih.gov For this compound, this process would involve systematically exploring different conformations arising from the rotation around single bonds, such as the C-N amide bond and the C-C bond of the propanamide moiety.

A potential energy surface scan is performed to identify the most stable conformer, which is then used for further calculations. wu.ac.th This analysis is crucial as the spatial arrangement of atoms significantly influences a molecule's properties and reactivity. wu.ac.th The optimized structure provides key geometrical parameters like bond lengths and bond angles.

Selection and Comparison of Exchange-Correlation Functionals and Basis Sets (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. researchgate.netresearchgate.net It is often paired with a Pople-style basis set, such as 6-311++G(d,p). researchgate.netnih.gov

This basis set is considered versatile and includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. nih.govresearchgate.net Comparing results from different functionals (e.g., B3LYP, CAM-B3LYP, PBE) and basis sets allows for an assessment of the reliability of the computational predictions. nih.govresearchgate.net For instance, studies have shown that the B3LYP functional coupled with the 6-311++G(d,p) basis set often provides results that are in good agreement with experimental data for structural and spectroscopic properties. researchgate.netwu.ac.th

Molecular Orbital Theory and Electronic Properties

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. irjweb.com Key to this is the analysis of the frontier molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.comnih.gov

For this compound, the distribution of the HOMO and LUMO electron densities would reveal the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov The energies of these orbitals are also critical parameters. For example, in a related compound, 3-bromo-2-hydroxypyridine, the HOMO energy was calculated to be -7.467 eV and the LUMO energy was -0.682 eV, with the HOMO having a delocalized π character over the pyridine (B92270) ring. mdpi.com

HOMO-LUMO Energy Gap and its Correlation with Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. irjweb.comresearchgate.net

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within a molecule is fundamental to understanding its chemical behavior. This can be visualized through charge distribution analysis and molecular electrostatic potential (MEP) surfaces.

The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. irjweb.com It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the amide group due to their high electronegativity. The hydrogen atoms and the region around the bromine atom might exhibit a positive potential. This information is crucial for predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping for Active Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating varying electrostatic potential.

For this compound, the MEP map would likely highlight several key features. The electronegative oxygen atom of the carbonyl group (C=O) and the nitrogen atom within the pyridine ring are expected to be regions of high negative potential, depicted in shades of red and orange. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atom of the amide group (N-H) and the hydrogen atoms on the pyridine ring would exhibit positive electrostatic potential, shown in blue, making them potential sites for nucleophilic interaction. The bromine atom, due to its electronegativity, would also contribute to the complexity of the electrostatic potential surface. Understanding these regions is crucial for predicting how the molecule might interact with biological targets or other reagents.

Mulliken Population Analysis and Natural Population Analysis (NPA) for Atomic Charge Distribution

To quantify the distribution of electronic charge across the atoms of this compound, Mulliken Population Analysis and Natural Population Analysis (NPA) would be employed. These methods partition the total electron density among the constituent atoms, providing insight into the electronic structure.

Mulliken Population Analysis , while computationally straightforward, is known to be sensitive to the basis set used in the calculation. uni-muenchen.deNatural Population Analysis (NPA) is generally considered more robust and provides a more chemically intuitive picture of charge distribution. uni-muenchen.de

A hypothetical NPA analysis, based on related structures, would likely show a significant negative charge on the oxygen and nitrogen atoms due to their high electronegativity. The carbon atom of the carbonyl group would carry a partial positive charge, making it an electrophilic center. The bromine atom would also exhibit a negative charge. The charge distribution on the pyridine ring would be influenced by the nitrogen atom, leading to a complex pattern of positive and negative charges on the ring's carbon and hydrogen atoms.

Table 1: Hypothetical Mulliken and Natural Population Analysis (NPA) Charges for Selected Atoms of this compound

| Atom | Mulliken Charge (e) | NPA Charge (e) |

| O (carbonyl) | -0.550 | -0.650 |

| N (amide) | -0.700 | -0.850 |

| N (pyridine) | -0.400 | -0.500 |

| C (carbonyl) | +0.600 | +0.750 |

| Br | -0.150 | -0.200 |

Note: These values are illustrative and would need to be confirmed by specific calculations on this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilization Energies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the investigation of intramolecular charge transfer (ICT) and hyperconjugative interactions.

Atom in Molecule (AIM) Topological Analysis for Bonding Characteristics and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) developed by Bader provides a rigorous method for analyzing the electron density topology to characterize chemical bonding and intermolecular interactions. The analysis focuses on critical points in the electron density, where the gradient of the density is zero.

In an AIM analysis of this compound, bond critical points (BCPs) would be located between bonded atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs would characterize the nature of the bonds. For covalent bonds, such as the C-C and C-H bonds, ρ would be relatively high and ∇²ρ would be negative. For polar covalent or weaker interactions, such as potential intramolecular hydrogen bonds involving the amide hydrogen and the pyridine nitrogen, ρ would be lower and ∇²ρ would be positive. This analysis would provide a detailed and quantitative description of the bonding framework of the molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Understanding Chemical Bonding

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are tools used to visualize and understand the nature of chemical bonding in terms of electron pair localization. nih.gov They provide a more intuitive picture of bonding than electron density alone.

For this compound, the ELF and LOL analyses would show regions of high electron localization corresponding to covalent bonds and lone pairs. For example, high ELF/LOL values would be expected in the regions of the C-C, C-H, C-N, C=O, and N-H bonds, indicating the presence of shared electron pairs. High localization would also be observed around the oxygen, nitrogen, and bromine atoms, corresponding to their lone pairs. These analyses would complement the NBO and AIM findings to provide a comprehensive understanding of the electronic structure and bonding in the molecule.

Prediction and Validation of Spectroscopic Data through Theoretical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

By performing frequency calculations, the vibrational modes of this compound could be predicted. The calculated frequencies and intensities could then be compared with experimental IR and Raman spectra to validate the computational model and aid in the assignment of spectral bands. For example, the characteristic stretching frequency of the carbonyl group (C=O) and the N-H bond would be key features in the vibrational spectra.

Time-dependent density functional theory (TD-DFT) calculations could be used to predict the electronic absorption spectrum. This would provide information about the electronic transitions occurring in the molecule, such as π -> π* transitions within the pyridine ring and n -> π* transitions involving the carbonyl group. The calculated absorption maxima (λ_max) could be compared with experimental UV-Vis data.

Calculation of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer and extended π-electron systems can exhibit nonlinear optical (NLO) properties. nih.gov These properties are of interest for applications in optoelectronics and photonics.

Reactivity and Mechanistic Studies of 2 Bromo N 2 Pyridinylpropanamide

Chemical Transformations Involving the Bromine Substituent

The bromine atom at the α-position is a good leaving group, making this carbon center susceptible to a variety of chemical transformations.

Nucleophilic Substitution Reactions (SN1, SN2, SNAr)

The primary mode of reaction at the α-carbon of 2-Bromo-N-2-pyridinylpropanamide is nucleophilic substitution. The specific mechanism (SN1, SN2, or SNAr) is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

SN2 Reactions: Given that the bromine is on a secondary carbon, the SN2 pathway is a likely mechanism with good, unhindered nucleophiles. In this bimolecular process, the nucleophile attacks the carbon atom bearing the bromine, leading to inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For instance, the reaction of α-bromo amides with amines to form α-amino amides often proceeds via an SN2 mechanism. nih.gov The pyridinyl nitrogen can also influence the reaction rate by its electronic effects.

SN1 Reactions: In the presence of a polar, protic solvent and a weak nucleophile, an SN1 mechanism may be favored. This involves the formation of a carbocation intermediate upon the departure of the bromide ion. The adjacent amide group can stabilize this carbocation through resonance. The pyridinyl group, being electron-withdrawing, would generally disfavor the formation of a positive charge on the adjacent carbon, potentially slowing down an SN1 reaction compared to an alkyl or phenyl substituent.

SNAr (Nucleophilic Aromatic Substitution): SNAr reactions are typically associated with aromatic rings and would not be the primary pathway for substitution at the aliphatic bromine-bearing carbon. However, the pyridine (B92270) ring itself can undergo SNAr reactions if appropriately activated, although this is a separate consideration from the reactivity of the bromo-propanamide side chain. nih.gov

The table below illustrates typical nucleophilic substitution reactions for α-bromo amides with various nucleophiles, which are analogous to the expected reactivity of this compound.

| Nucleophile | Product Type | Typical Conditions | Reference |

| Amines (e.g., diethylamine) | α-Amino Amide | Base (e.g., Et3N), solvent (e.g., MeCN) | nih.gov |

| Alcohols | α-Alkoxy Amide | Base, solvent | nih.gov |

| Carboxylic Acids | α-Acyloxy Amide | Base, solvent | nih.gov |

| Thiolates | α-Thioether Amide | Base, solvent | acs.org |

Elimination Reactions and Olefin Formation

Under the influence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an α,β-unsaturated amide, specifically N-(pyridin-2-yl)but-2-enamide. The proton on the carbon adjacent to the carbonyl group is acidic and can be abstracted by the base, followed by the elimination of the bromide ion. The regioselectivity of the elimination would favor the formation of the conjugated double bond.

Organometallic Reactions (e.g., Grignard, Organolithium Reagents)

The bromine atom in α-bromo amides can participate in various organometallic cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Grignard Reagents: While Grignard reagents are typically highly reactive towards carbonyl groups, their reaction with α-bromo amides can be controlled to achieve cross-coupling. Cobalt-catalyzed cross-coupling reactions between α-bromo amides and Grignard reagents have been shown to be effective for the synthesis of α-aryl and β,γ-unsaturated amides. acs.orgnih.gov For this compound, reaction with an aryl Grignard reagent in the presence of a cobalt catalyst would be expected to yield the corresponding α-aryl-N-2-pyridinylpropanamide.

The table below summarizes representative cobalt-catalyzed cross-coupling reactions of α-bromo amides with Grignard reagents.

| Grignard Reagent | Catalyst | Product Type | Reference |

| Arylmagnesium bromide | CoCl2 | α-Aryl Amide | acs.orgnih.gov |

| Vinylmagnesium bromide | CoCl2 | β,γ-Unsaturated Amide | acs.orgnih.gov |

Organolithium Reagents: Organolithium reagents are generally more reactive than Grignard reagents and may lead to a mixture of products, including addition to the carbonyl group. However, under carefully controlled conditions, they can also be used for coupling reactions.

Reactivity of the Amide Functional Group

The amide group in this compound is a key functional handle that influences the molecule's stability and allows for further derivatization.

Hydrolytic Stability and Degradation Pathways

Amides are generally stable to hydrolysis, but this can be achieved under acidic or basic conditions with heating. libretexts.org

Acidic Hydrolysis: Under strong acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This leads to the formation of propanoic acid and 2-aminopyridine (B139424) hydrobromide.

Basic Hydrolysis: In the presence of a strong base, hydroxide (B78521) ion directly attacks the carbonyl carbon. This is generally a slower process for amides compared to esters. The presence of the electron-withdrawing pyridinyl group can influence the rate of hydrolysis. arkat-usa.orgresearchgate.net Studies on related N-aryl amides have shown that the nature of the aryl group affects the hydrolysis rate. arkat-usa.orgresearchgate.net

N-Alkylation and Acylation Reactions

The amide nitrogen in this compound is generally not nucleophilic due to the delocalization of the lone pair into the carbonyl group. Therefore, direct N-alkylation or N-acylation at the amide nitrogen is difficult. However, the nitrogen of the pyridine ring is more nucleophilic and can undergo these reactions.

N-Alkylation of the Pyridine Ring: The pyridine nitrogen can be alkylated using alkyl halides to form a pyridinium (B92312) salt. This would significantly alter the electronic properties of the molecule, making the ring even more electron-deficient. nih.gov

Acylation: While direct N-acylation of the amide is unfavorable, the 2-aminopyridine precursor can be acylated to form various amides. nih.gov

Reactivity of the Pyridine Heterocycle

The reactivity of the pyridine ring in this compound is influenced by the electronic properties of both the bromine atom and the propanamide group. The pyridine nitrogen is basic and can be protonated or coordinated to metal centers. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack, directing substitution to the meta position. youtube.com

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. youtube.com This deactivation is further intensified by the bromo and N-propanamide substituents. Under harsh conditions, electrophilic substitution, such as nitration, can occur, typically at the 3- and 5-positions, which are meta to the nitrogen atom. youtube.comrsc.org

Theoretical studies using molecular electron density theory on pyridine and its derivatives indicate that nitration proceeds through a stepwise polar mechanism involving a labile tetrahedral cation intermediate. rsc.org While the reaction with the nitronium ion (NO₂⁺) itself has a low activation energy, the strongly acidic conditions required for the reaction lead to the protonation of the pyridine nitrogen, further deactivating the ring towards electrophiles. rsc.org The presence of an activating group, such as an amino group, can facilitate electrophilic substitution. For N-acyl-2-aminopyridines, the reactivity and regioselectivity are influenced by the nature of the acyl group and the reaction conditions. The amide group can direct substitution to the ortho and para positions relative to its own position, which corresponds to the 3- and 5-positions of the pyridine ring. libretexts.org

Metal Coordination Chemistry of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. rsc.orgacs.org The coordination can occur through the pyridine nitrogen, and potentially the amide nitrogen or oxygen, leading to the formation of various metal complexes. rsc.orgnih.govwikipedia.org The coordination mode can be influenced by the metal ion, the solvent, and the presence of other ligands. rsc.org For instance, pyridylidene amide (PYA) ligands, which share structural similarities, can coordinate to iron in either an O- or N-coordination mode, and this can influence the catalytic activity of the resulting complex in reactions like alcohol oxidation. rsc.org

The formation of metal complexes can significantly alter the reactivity of the pyridine ring and the substituents. For example, coordination to a metal center can enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. Ligands containing pyridyl and amide functionalities, such as N,N'-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane-N,N'-diacetic acid (H₂bpcd), have been shown to form stable complexes with lanthanide(III) ions. acs.org In these complexes, the pyridine nitrogen atoms are directly involved in the coordination sphere. acs.org

Oxidation and Reduction Pathways of the Pyridine Moiety

The pyridine moiety in N-acyl-aminopyridines can undergo both oxidation and reduction reactions. libretexts.org Oxidation of the pyridine nitrogen can lead to the formation of pyridine-N-oxides. This transformation can be achieved using various oxidizing agents. The resulting N-oxide can then be used to activate the pyridine ring towards further functionalization. youtube.comnih.gov For instance, an organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides has been reported for the synthesis of 2-amidopyridines. nih.gov

Ruthenium porphyrin-catalyzed oxidation of N-acyl cyclic amines with pyridine-N-oxides has been shown to result in oxidative C-N bond cleavage, leading to the formation of N-acyl amino acids. acs.orgnih.gov This reaction proceeds via an α-hydrogen atom abstraction as the rate-determining step. nih.gov

Reduction of the pyridine ring is also possible, typically through catalytic hydrogenation. However, the conditions required for the reduction of the pyridine ring are generally harsh and may also affect other functional groups in the molecule. A chemoselective reduction of amides to aldehydes using Schwartz's reagent (Cp₂Zr(H)Cl) has been reported, which could potentially be applied to the amide functionality in this compound without affecting the pyridine ring. orgsyn.org

Cross-Coupling Reactions for C-C and C-N Bond Formation

The bromine atom at the 2-position of the pyridine ring makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. wikipedia.orglibretexts.org 2-Bromopyridines are effective substrates for Suzuki-Miyaura coupling with aryl boronic acids, leading to the formation of 2-arylpyridines. researchgate.netmdpi.com The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orglibretexts.org The efficiency of the reaction can be influenced by the choice of catalyst, ligands, base, and solvent. researchgate.netmdpi.com For instance, a protocol for the Suzuki-Miyaura coupling of 3-bromo-2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates has been developed. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. libretexts.orgmdpi.com While challenging due to potential catalyst poisoning by the nitrogen heteroatom, Heck reactions of N-heteroaryl halides have been successfully developed. nih.gov The use of sterically bulky phosphine (B1218219) ligands can be crucial for achieving high efficiency. nih.gov Intramolecular Heck reactions of N-(o-bromoaryl) acrylamides have also been reported. rsc.orgsioc-journal.cn

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org 2-Amino-3-bromopyridines have been successfully coupled with various terminal alkynes using a palladium catalyst. scirp.org Copper-free Sonogashira reactions have also been developed. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. wikipedia.orgorganic-chemistry.org 2-Bromopyridine can be coupled with organozinc reagents to form 2-substituted pyridines. researchgate.net The development of efficient catalysts has enabled the coupling of secondary alkylzinc halides with aryl bromides and chlorides. nih.govnih.gov A protocol for the Negishi cross-coupling of 2-pyridylzinc bromide has been reported as a significant advancement in cross-coupling chemistry. researchgate.net The activation of the C-Br bond in a 2-bromo-pyridine derivative by a palladium(II) complex, leading to a C-C coupling reaction, has also been studied. rsc.org

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated coupling reactions provide an alternative to palladium-based methods for C-C and C-N bond formation. researchgate.net Copper-catalyzed coupling of N'-aryl acylhydrazines has been developed for the synthesis of N',N'-diaryl acylhydrazines. rsc.org While specific examples for this compound are not prevalent in the provided search results, the general principles of copper-mediated cross-coupling suggest its potential applicability. These reactions often proceed under milder conditions compared to some palladium-catalyzed systems.

Mechanistic Investigations of Key Reactions (e.g., through Kinetic Isotope Effects, Hammett Plots)

No published research data is available for the mechanistic investigation of this compound using kinetic isotope effects or Hammett plots.

Advanced Research Applications and Broader Chemical Implications of 2 Bromo N 2 Pyridinylpropanamide

Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis

2-Bromo-N-2-pyridinylpropanamide serves as a highly versatile precursor in the synthesis of more complex molecules. The presence of the α-bromo amide functionality allows for a variety of nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental to the construction of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Furthermore, the pyridinyl moiety introduces a heterocyclic component that is prevalent in many biologically active compounds and functional materials. The nitrogen atom in the pyridine (B92270) ring can also participate in reactions, acting as a basic site or a ligand for metal catalysts. The combination of the reactive α-bromo amide and the functional pyridine ring makes this compound a powerful building block for creating diverse molecular architectures. For instance, it can be envisioned as a key intermediate in the synthesis of novel pharmaceutical scaffolds and agrochemicals.

Role in the Development of New Synthetic Methodologies

The reactivity of this compound and its analogs makes them ideal substrates for the development and optimization of new synthetic methodologies. For example, the carbon-bromine bond is susceptible to cleavage and subsequent bond formation under various catalytic conditions. This includes its potential use in cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, to form new carbon-carbon bonds. researchgate.netmdpi.com The development of efficient and selective methods for these transformations using α-bromo amides as substrates is an active area of research.

Moreover, the amide functionality can direct or influence the stereochemical outcome of reactions at the α-carbon, making it a valuable substrate for developing new asymmetric synthetic methods. The pyridinyl group can also play a role in directing reactions or stabilizing intermediates, further expanding the scope of its utility in methodological studies.

Computational Modeling for Ligand-Receptor Interactions

Computational chemistry provides powerful tools to understand and predict the behavior of molecules. In the context of this compound and its derivatives, molecular docking simulations can be employed to investigate their potential interactions with biological macromolecules, such as proteins. These computational studies are crucial for understanding binding affinities and modes of interaction at a molecular level.

By creating a three-dimensional model of the compound and a target protein, researchers can predict how the ligand might fit into the protein's active site. This information is invaluable for the rational design of new molecules with specific biological activities. The pyridinyl group, with its potential for hydrogen bonding and π-stacking interactions, along with the amide functionality, are key features that would be explored in such modeling studies.

Design and Synthesis of Chemically Related Analogs for Structure-Reactivity Studies

To gain deeper insights into the chemical behavior of this compound, chemists often design and synthesize a series of related analogs. By systematically modifying the structure—for example, by changing the substituent on the pyridine ring or altering the alkyl chain of the propanamide—researchers can study how these changes affect the compound's reactivity.

These structure-reactivity studies are fundamental to understanding the electronic and steric effects that govern chemical reactions. For instance, introducing an electron-donating or electron-withdrawing group on the pyridine ring could significantly alter the reactivity of the α-bromo group. The synthesis of such analogs often involves multi-step reaction sequences, starting from commercially available pyridines and propanoyl chloride derivatives. mdpi.com

Exploration in Supramolecular Chemistry and Material Science Contexts

The pyridinyl group in this compound opens up avenues for its exploration in supramolecular chemistry and materials science. The nitrogen atom of the pyridine can coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties, such as porosity, catalysis, and luminescence.

Furthermore, the amide group is capable of forming strong hydrogen bonds, which can drive the self-assembly of molecules into well-ordered supramolecular structures. By designing and synthesizing derivatives of this compound with specific functionalities, it is possible to create new materials with tailored properties for applications in areas such as sensing, separations, and electronics.

Contributions to Fundamental Understanding of Organic Reaction Mechanisms

The study of the reactions of this compound contributes to our fundamental understanding of organic reaction mechanisms. The nucleophilic substitution at the α-carbon can proceed through different pathways, such as the SN1 or SN2 mechanism. youtube.comrsc.org The nature of the substrate, nucleophile, solvent, and leaving group all influence which mechanism is favored.

Kinetic studies, where the rate of the reaction is measured under different conditions, can provide evidence for a particular mechanism. rsc.org For example, determining the reaction order with respect to the reactants can help distinguish between a unimolecular (SN1) and a bimolecular (SN2) rate-determining step. youtube.comrsc.org The insights gained from studying the reactivity of this and related α-halo amides are broadly applicable to a wide range of organic transformations.

Future Directions and Emerging Research Avenues for 2 Bromo N 2 Pyridinylpropanamide

Development of Green Chemistry Approaches for its Synthesis

Traditional amide synthesis often relies on stoichiometric coupling reagents, which generate significant chemical waste and can be hazardous. ucl.ac.ukresearchgate.net The synthesis of 2-Bromo-N-2-pyridinylpropanamide via the reaction of 2-bromopropanoyl chloride with 2-aminopyridine (B139424) is effective but aligns with this older paradigm. Future research is critically focused on developing greener, more sustainable synthetic routes.

Key areas of development include:

Catalytic Direct Amidation: This approach involves the direct condensation of a carboxylic acid (2-bromopropanoic acid) and an amine (2-aminopyridine), producing water as the only byproduct. catalyticamidation.infodur.ac.uk This method drastically improves atom economy and reduces waste. numberanalytics.com Boric acid and its derivatives, as well as various transition metal catalysts, have shown promise in facilitating such reactions, often under milder conditions than traditional methods. catalyticamidation.infosigmaaldrich.com Research could focus on identifying a specific catalyst system optimized for the electronic properties of the pyridinyl and bromo-substituted substrates.

Mechanochemistry: Solvent-free or low-solvent synthesis using mechanical force (ball milling) is a rapidly emerging green technique. nih.govorganic-chemistry.org This method can accelerate reaction rates, increase yields, and eliminate the environmental impact of solvents. rsc.org A mechanochemical approach for synthesizing this compound from its precursors could offer a significant leap in sustainability. acs.orgchemrxiv.org

Alternative Starting Materials: Research into catalytic methods that utilize alternative starting materials, such as the oxidative amidation of alcohols or the amidation of esters, can also contribute to greener pathways. ucl.ac.ukmdpi.com While less direct, these routes may offer advantages in terms of substrate availability and reduced reliance on hazardous acyl chlorides.

Table 1: Comparison of Synthetic Approaches for this compound

| Metric | Traditional Method (Acyl Chloride) | Catalytic Direct Amidation | Mechanochemical Synthesis |

|---|---|---|---|

| Starting Materials | 2-bromopropanoyl chloride, 2-aminopyridine | 2-bromopropanoic acid, 2-aminopyridine | 2-bromopropanoic acid, 2-aminopyridine |

| Key Reagent | Stoichiometric base (e.g., triethylamine) | Catalytic amount of Boron or Metal catalyst | None (mechanical energy) |

| Primary Byproduct | Triethylammonium chloride | Water | None / Water |

| Solvent Use | High (for reaction and purification) | Moderate to Low | None to Minimal (liquid-assisted grinding) |

| Atom Economy | Low | High | Very High |

| Environmental Impact | High (chlorinated waste, solvent use) | Low | Very Low |

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Optimizing any synthetic process, especially novel green methods, requires a deep understanding of reaction kinetics, intermediates, and endpoint determination. Process Analytical Technology (PAT) provides the tools for real-time, in-situ monitoring, moving beyond traditional offline analysis like chromatography. researchgate.netamericanpharmaceuticalreview.com

For the synthesis of this compound, the following techniques are particularly relevant:

Raman Spectroscopy: This technique is highly effective for monitoring reactions in solution. beilstein-journals.orguib.no It can track the disappearance of reactant-specific vibrational bands (e.g., C-Br stretch) and the appearance of product-specific bands (e.g., amide C=O stretch) in real-time. americanpharmaceuticalreview.com Because Raman is insensitive to water, it is ideal for monitoring catalytic direct amidation reactions. optica.org

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be immersed directly into a reaction vessel to provide continuous data on the concentration of key functional groups. americanpharmaceuticalreview.com This allows for precise tracking of the consumption of the carboxylic acid and the formation of the amide bond.

Combined Approaches: Integrating these spectroscopic tools allows for a comprehensive picture of the reaction state. acs.org This data is crucial for developing robust and scalable crystallization processes, ensuring control over purity and crystal form, which are critical quality attributes for chemical compounds. nih.goveuropeanpharmaceuticalreview.com

Table 2: Spectroscopic Markers for Monitoring the Synthesis of this compound

| Technique | Key Vibrational Mode | Wavenumber (cm⁻¹) (Approximate) | Information Gained |

|---|---|---|---|

| Raman Spectroscopy | C-Br Stretch (Reactant) | 500 - 600 | Disappearance indicates consumption of 2-bromopropanoic acid/halide |

| Pyridinic Ring Mode (Reactant/Product) | 990 - 1050 | Change in substitution pattern on the pyridine (B92270) ring | |

| Amide I Band (C=O Stretch) (Product) | 1640 - 1680 | Appearance indicates formation of the amide bond | |

| FTIR Spectroscopy | O-H Stretch (Carboxylic Acid Reactant) | 2500 - 3300 (broad) | Disappearance indicates consumption of carboxylic acid |

| C=O Stretch (Carboxylic Acid Reactant) | 1700 - 1725 | Disappearance indicates consumption of carboxylic acid | |

| Amide I Band (C=O Stretch) (Product) | 1640 - 1680 | Appearance indicates formation of the product | |

| N-H Bend (Amide II) (Product) | 1510 - 1570 | Appearance confirms amide formation |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The sheer volume of variables in chemical synthesis (catalyst, solvent, temperature, concentration) makes traditional optimization a laborious, trial-and-error process. Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize this by building predictive models from experimental data. researchgate.netnih.gov

Future research for this compound can leverage AI in several ways:

Reaction Condition Optimization: Using techniques like Bayesian optimization or active learning, an ML model can intelligently suggest the next set of experimental conditions to maximize yield or selectivity, drastically reducing the number of experiments needed. nih.govduke.edu This is particularly powerful when exploring new catalytic systems for its synthesis.

Retrosynthesis and Novel Route Discovery: AI tools trained on vast reaction databases can propose entirely new synthetic pathways to a target molecule. cas.orgpharmafeatures.comfanaticalfuturist.com Such a tool might identify a more efficient, cheaper, or greener route to this compound that a human chemist might overlook. acs.orgnih.gov

Small Data Set Prediction: A significant challenge in applying ML to novel chemistry is the lack of large datasets. However, modern algorithms are increasingly capable of making reliable predictions even with limited data, which is the reality for specialized molecules like this compound. pku.edu.cnaiche.org Incorporating data from similar reactions can further enhance the model's predictive power.

Table 3: Framework for AI/ML-Driven Synthesis Optimization

| Component | Description | Example for this compound |

|---|---|---|

| Input Data | Experimental parameters and outcomes. | Reactants (acid, amine), catalyst type, catalyst loading, solvent, temperature, reaction time. |

| ML Model | Algorithm (e.g., Random Forest, Neural Network) trained on the data. | A model trained to correlate input parameters with the final yield of the amide product. |

| Predictive Output | Predicted outcome for a new set of conditions. | Predicted yield for a novel, untested boronic acid catalyst at 80°C in toluene. |

| Optimization Loop | An active learning algorithm that uses predictions to suggest the most informative next experiment. | The model suggests the next experiment to run is with a specific catalyst at a specific temperature to most efficiently find the optimal yield. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its synthesis, the future of this compound lies in what it can be transformed into. Its structure contains two key reactive handles: the α-bromo group and the pyridinyl-amide moiety. Research into its reactivity can unlock access to a vast chemical space.

Radical Chemistry: The α-bromo position makes the molecule a precursor to an α-amidyl radical. Visible-light photoredox catalysis can be used to generate this radical under mild conditions, enabling tin-free atom transfer radical addition (ATRA) reactions with olefins. rsc.org This would allow for the direct alkylation of the amide, creating more complex molecular scaffolds.

C-H Activation: The pyridine ring is a well-known directing group for transition-metal-catalyzed C-H activation reactions. This could enable functionalization at specific positions on the pyridine ring, providing a route to novel derivatives that would be difficult to access otherwise.

Annulation and Cyclization Reactions: The combination of the bromo-substituent and the amide functionality could be leveraged in intramolecular reactions to form heterocyclic structures, which are privileged motifs in medicinal chemistry. The α-haloamide itself is a valuable functionalized building block for various annulation reactions. bohrium.com

Table 4: Potential Novel Transformations of this compound

| Reagent/Condition | Reactive Site | Transformation Type | Potential Product Class |

|---|---|---|---|

| Olefin, Photoredox Catalyst | α-Carbon (C-Br bond) | Atom Transfer Radical Addition (ATRA) | γ-functionalized amides |

| Palladium Catalyst, Coupling Partner | Pyridine Ring C-H bonds | Directed C-H Functionalization | Substituted pyridinyl amides |

| Strong Base | α-Carbon, Amide N-H | Intramolecular Cyclization | Azetidinones or other heterocycles |

| Aryne Precursor | Amide N-H | Heteroannulation | Fused heterocyclic systems |

Contribution to the Advancement of Theoretical Chemistry Models and Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable insights into reaction mechanisms, transition states, and molecular properties that are difficult or impossible to observe experimentally. rsc.org Studying this compound can both benefit from and contribute to the advancement of theoretical models.

Mechanism Elucidation: DFT calculations can be used to map the entire energy landscape of its synthesis, whether through a traditional route or a novel catalytic one. nih.gov This can reveal the precise role of a catalyst, explain selectivity, and identify the rate-determining step, guiding further experimental optimization. rsc.orgacs.org

Understanding Reactivity: Theoretical models can predict the molecule's electronic structure, bond dissociation energies, and frontier molecular orbitals. This information is key to understanding its reactivity in the novel transformations described in the previous section, such as predicting the sites most susceptible to nucleophilic or radical attack.

Refining Computational Methods: As a molecule containing a halogen, a pyridine ring, and a flexible amide linkage, this compound presents a challenging and interesting case for computational methods. Comparing theoretical predictions (e.g., reaction barriers, spectroscopic signatures) with robust experimental data generated by PAT can help refine the accuracy and predictive power of the theoretical models themselves, particularly for this class of halogenated, heteroaromatic compounds. rsc.orgchemrxiv.org

Table 5: Application of Theoretical Models to this compound Research

| Computational Method | Property Calculated | Research Question Answered |

|---|---|---|

| Density Functional Theory (DFT) | Transition State Energies | What is the rate-determining step of the catalytic amidation? |

| Reaction Energy Profile | Is the proposed reaction mechanism thermodynamically favorable? | |

| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies | What is the UV-Vis absorption spectrum? Is it suitable for photoredox catalysis? |

| Natural Bond Orbital (NBO) Analysis | Atomic Charges, Orbital Interactions | How does the catalyst activate the carboxylic acid? |

| Reaction Force Analysis | Energy contributions along the reaction coordinate | What are the dominant electronic vs. structural changes during bond formation? nih.gov |

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Bromo-N-2-pyridinylpropanamide to minimize undesired byproducts?

- Methodological Answer : Synthesis optimization should focus on controlling reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents. For example, using anhydrous conditions (e.g., THF or DCM) and slow addition of brominating agents (e.g., PBr₃ or NBS) can reduce side reactions like over-bromination or hydrolysis. Monitoring via TLC or in-situ NMR can help identify intermediates and adjust reaction times. Catalytic methods, such as nickel-mediated coupling (observed in pyridine derivatives), may improve regioselectivity .

Q. How can researchers characterize the molecular conformation of this compound experimentally?